2-methylphenyl benzoylcarbamate
Description
Overview of Carbamate (B1207046) Class in Academic Research
Carbamates are a class of organic compounds derived from the unstable carbamic acid (NH₂COOH). researchgate.netwikipedia.org The core functional group of a carbamate is R-O-C(=O)-N(R')R'', where R, R', and R'' can be hydrogen or organic substituents. This structure, an ester-amide hybrid, imparts significant chemical and proteolytic stability. nih.gov In academic research, carbamates are recognized for their stability, permeability through cell membranes, and their role as peptide bond surrogates in medicinal chemistry. researchgate.netnih.gov
The versatility of the carbamate functional group allows for a wide range of applications. They are integral to the production of polyurethanes, a major class of polymers. wikipedia.org Furthermore, carbamates are extensively studied in agricultural science as pesticides, herbicides, and fungicides. researchgate.netnih.gov In the field of medicine, numerous FDA-approved drugs contain the carbamate moiety, highlighting their therapeutic importance. researchgate.net
Historical Context and Evolution of Benzoylcarbamates in Chemical Synthesis
The synthesis and study of carbamates have a long history, with early documented biological effects dating back to the 19th century. researchgate.net The development of synthetic methodologies for carbamates has been driven by their wide-ranging applications. A significant advancement in carbamate synthesis has been the exploration of alternatives to the hazardous phosgene (B1210022) process. nih.gov The use of carbon dioxide as a renewable and environmentally benign C1 source has gained considerable attention. nih.gov This method typically involves the reaction of carbon dioxide with amines to form a carbamate anion, which then reacts with an electrophile. nih.gov
Benzoylcarbamates, a specific subclass of carbamates, have been a subject of interest in synthetic and medicinal chemistry. The synthesis of various benzimidazole (B57391) derivatives, which are structurally related to benzoylcarbamates, has been pursued for their potential therapeutic activities. For instance, mebendazole, which contains a benzoyl group, and its derivatives have been investigated for their anthelmintic properties. umich.edu The synthesis of these compounds often involves the condensation of o-phenylenediamines with appropriate acids or their derivatives. umich.edu
Research Trajectory of 2-Methylphenyl Benzoylcarbamate within the Carbamic Acid Ester Family
Within the broad family of carbamic acid esters, specific compounds like this compound are subjects of focused research. The synthesis of related structures, such as methyl N-methoxyl-N-2-methylphenylcarbamate, has been reported, starting from o-nitrotoluene through a series of reduction and acylation steps. researchgate.net The study of such specific carbamates contributes to the broader understanding of structure-activity relationships within this chemical class.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl) N-benzoylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11-7-5-6-10-13(11)19-15(18)16-14(17)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPXYKWCLGYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Methylphenyl Benzoylcarbamate
Established Synthetic Routes for Benzoylcarbamate Scaffolds
Traditional methods for synthesizing benzoylcarbamates have been well-documented, providing a reliable foundation for accessing this important class of compounds. These routes often involve carbamoylation strategies, the trapping of isocyanate intermediates, and rearrangements like the Hofmann rearrangement.
Carbamoylation Strategies
Carbamoylation involves the introduction of a carbamoyl (B1232498) group into a molecule. In the context of 2-methylphenyl benzoylcarbamate, this would typically involve the reaction of a 2-methylphenyl-containing nucleophile with a benzoyl isocyanate or a related benzoylcarbamoylating agent. A general approach is the reaction of an alcohol or phenol (B47542) with an isocyanate. For the synthesis of this compound, this would entail the reaction of 2-methylphenol (o-cresol) with benzoyl isocyanate.
Another carbamoylation strategy involves the use of phosgene (B1210022) or its derivatives. However, due to the high toxicity of phosgene, alternative, safer reagents are often preferred. Carbamoyl chlorides, for instance, can be used to achieve the same transformation.
The reaction of di-tert-butyl dicarbonate (B1257347) or a chloroformate with an aromatic carboxylic acid in the presence of sodium azide (B81097) can produce an acyl azide. This intermediate can then undergo a Curtius rearrangement to form an isocyanate, which is subsequently trapped by an alcohol to yield the desired carbamate (B1207046). organic-chemistry.org
Isocyanate Trapping Approaches
The in-situ generation and subsequent trapping of isocyanates is a powerful and versatile method for carbamate synthesis. The Curtius rearrangement of acyl azides, as mentioned above, is a classic example of this approach. organic-chemistry.org For the synthesis of this compound, benzoyl azide would be generated from a benzoic acid derivative and then rearranged to benzoyl isocyanate, which is then trapped by 2-methylphenol.
The Lossen rearrangement of hydroxamic acids, mediated by reagents like bromodimethylsulfonium bromide (BDMS) or carbonyldiimidazole, also generates isocyanates that can be trapped by nucleophiles to form carbamates. researchgate.netorganic-chemistry.org This method offers a milder alternative to the Curtius and Hofmann rearrangements. organic-chemistry.org
Aryl isocyanates can also be synthesized from arylamines and carbon dioxide in the presence of a dehydrating agent. The resulting isocyanate can then be trapped by an alcohol to form the corresponding carbamate. organic-chemistry.org
| Precursor | Reagent(s) | Intermediate | Trapping Agent | Product |
| Benzoyl Azide | Heat or light | Benzoyl Isocyanate | 2-Methylphenol | This compound |
| Benzohydroxamic Acid | BDMS or Carbonyldiimidazole | Benzoyl Isocyanate | 2-Methylphenol | This compound |
| Benzamide | Bromine, Strong Base | Benzoyl Isocyanate | 2-Methylphenol | This compound |
Hofmann Rearrangement Protocols in Carbamate Synthesis
The Hofmann rearrangement is a well-established reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org A key intermediate in this reaction is an isocyanate, which can be trapped by an alcohol to form a carbamate. wikipedia.orgtcichemicals.com This provides a direct route to carbamates from readily available amides. tcichemicals.com
In the synthesis of this compound, this would involve the Hofmann rearrangement of benzamide. The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide (B78521), to generate benzoyl isocyanate in situ. tcichemicals.com This reactive intermediate is then trapped by 2-methylphenol to afford the final product.
Variations of the Hofmann rearrangement utilize different reagents to achieve the same transformation. For instance, N-bromosuccinimide (NBS) or sodium hypochlorite (B82951) can be used in place of bromine. wikipedia.org The use of N-bromoacetamide and lithium hydroxide or lithium methoxide (B1231860) has been shown to be an efficient one-pot procedure for the Hofmann rearrangement, providing methyl and benzyl (B1604629) carbamates in high yields. organic-chemistry.org
Novel Synthetic Approaches and Green Chemistry Principles
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the emergence of one-pot synthetic procedures and the application of green chemistry principles to the synthesis of carbamates.
One-Pot Synthetic Procedures
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. mdpi.comnih.govorganic-chemistry.orgbas.bg Several one-pot methods for the synthesis of carbamates have been developed.
An efficient one-pot procedure for the Hofmann rearrangement involves the use of N-bromoacetamide and lithium hydroxide or lithium methoxide to convert aromatic and aliphatic amides into their corresponding methyl and benzyl carbamates in high yields. organic-chemistry.org This approach streamlines the synthesis by combining the rearrangement and trapping steps.
Another example is the three-component coupling of amines, carbon dioxide, and halides, which provides an efficient route to carbamates under mild conditions. organic-chemistry.org This method avoids the use of toxic reagents and minimizes side reactions.
Environmentally Benign Methodologies for Carbamate Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.com In the context of carbamate synthesis, this involves the use of non-toxic reagents, renewable feedstocks, and catalytic methods. rsc.orgresearchgate.netresearchgate.net
A significant focus has been on developing phosgene-free routes to carbamates. iupac.org One such approach is the alcoholysis of disubstituted ureas over solid catalysts like TiO2/SiO2. iupac.orgconsensus.app This method provides excellent yields and selectivities for N-substituted carbamates. iupac.org
The direct synthesis of carbamates from carbon dioxide, amines, and alcohols is a particularly attractive green route, as it utilizes an abundant and non-toxic C1 source. rsc.org Basic catalysts have been shown to be effective in converting amines and alcohols to carbamates under mild conditions.
Furthermore, electrochemical methods for the Hofmann rearrangement have been developed, avoiding the use of corrosive and toxic halogens by using NaBr as a mediator. rsc.org This approach is compatible with a wide range of amides and provides direct access to synthetically useful carbamates. rsc.org The transesterification of O-methyl-N-aryl carbamates with aliphatic alcohols in the presence of their respective alkoxide catalysts also presents an environmentally friendly method for producing carbamates. rsc.org
| Green Approach | Key Features |
| Alcoholysis of Ureas | Phosgene-free, uses solid catalysts. iupac.orgconsensus.app |
| Direct Synthesis from CO2 | Utilizes an abundant and non-toxic C1 source. rsc.org |
| Electrochemical Hofmann Rearrangement | Avoids toxic halogens, uses NaBr as a mediator. rsc.org |
| Transesterification | Employs alkoxide catalysts in alcoholic media. rsc.org |
Mechanistic Investigations of Carbamate Formation and Reactivity
The formation and subsequent reactions of carbamates, such as this compound, are governed by fundamental mechanistic principles. Understanding these pathways is crucial for optimizing synthetic routes and predicting product outcomes.
Hydrolysis Pathway Studies of Carbamates
The hydrolysis of carbamates, a key degradation pathway, has been a subject of detailed kinetic and mechanistic studies. For many carbamates, the hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. scielo.br The reactivity in hydrolysis is significantly influenced by the pH of the medium.
In acidic conditions (up to pH 4), the reaction can be initiated by the protonation of the carbamate, likely at the carbonyl oxygen or the nitrogen atom of the benzimidazolyl moiety in related structures, followed by a bimolecular attack of water. scielo.br This initial protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.
As the pH increases (pH 4-7), the mechanism often involves nucleophilic catalysis where water acts as the nucleophile. scielo.br In more alkaline conditions (pH > 7), the hydroxide ion becomes the dominant nucleophile, leading to a significant increase in the rate of hydrolysis. scielo.br The general BAc2 mechanism for the base-catalyzed hydrolysis of a carbamate is illustrated below:
Figure 1: Generalized BAc2 Hydrolysis Pathway for Carbamates O O- || | R1-NH-C-O-R2 + OH- <=> R1-NH-C-O-R2 -> R1-NH-C=O + -O-R2 -> R1-NH2 + CO2 + -O-R2 | | OH OH
Structure Activity Relationship Sar and Structural Optimization Studies of 2 Methylphenyl Benzoylcarbamate Analogues
Ligand Design Principles for Benzoylcarbamate Derivatives
The design of benzoylcarbamate derivatives as biologically active agents is predicated on a set of core principles aimed at optimizing their interaction with a specific biological target. These principles often emerge from an iterative process of synthesis and biological evaluation, informed by an understanding of the target's structure and the physicochemical properties of the ligand. For benzoylcarbamate analogues, key design considerations include:
Scaffold Hopping and Bioisosteric Replacement: A common strategy involves modifying the core benzoylcarbamate scaffold or replacing specific functional groups with bioisosteres to improve properties such as potency, selectivity, metabolic stability, and pharmacokinetic profiles. For instance, the carbamate (B1207046) linkage is a critical area for modification, where its conformation and hydrogen bonding capacity can be fine-tuned.
Conformational Rigidity: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target and potentially increasing potency. This can be achieved by incorporating cyclic structures or introducing bulky groups that restrict rotation around key single bonds.
Impact of Substituent Effects on Biological Activity
The nature and position of substituents on the aromatic rings of 2-methylphenyl benzoylcarbamate play a pivotal role in modulating its biological activity. These effects can be broadly categorized into electronic and steric influences.
Systematic variation of substituents on both the phenyl ring of the benzoyl group and the 2-methylphenyl ring of the carbamate moiety is a cornerstone of SAR studies for this class of compounds. Research on structurally related salicylanilide (B1680751) esters, which also feature a phenylcarbamoyl group, has demonstrated that the electronic properties of substituents on the aniline (B41778) ring (analogous to the 2-methylphenyl ring in the target compound) are critical for antimicrobial activity. nih.gov
For instance, in a series of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives, a clear correlation was observed between the Hammett constant (σR) of the substituent and the antimicrobial activity. The activity increased with the electron-withdrawing strength of the substituent, following the order: p-OCH₃ < p-CH₃ < H < p-Cl < p-NO₂. nih.gov This suggests that an electron-deficient phenyl ring attached to the carbamate nitrogen may be favorable for the biological activity of this compound analogues.
Table 1: Illustrative Impact of Aromatic Ring Substituents on Biological Activity of Related Phenylcarbamoyl Compounds
| Substituent on Phenyl Ring (analogous to 2-methylphenyl) | Substituent on Benzoyl Ring | Relative Biological Activity | Reference |
| 4-Trifluoromethyl | 4-Chloro | High | nih.gov |
| 4-H | 4-Nitro | Moderate | researchgate.net |
| 4-Ethyl | H | Moderate | researchgate.net |
| 4-Nitro | H | High | nih.gov |
| 4-Methoxy | H | Low | nih.gov |
This table is illustrative and compiled from data on structurally related compounds to infer potential SAR trends for this compound analogues.
Electronic Effects: As suggested by the Hammett constant correlation in related compounds, electron-withdrawing groups on the phenylcarbamoyl moiety can enhance activity. nih.gov This may be due to increased acidity of the N-H proton, making it a better hydrogen bond donor, or by influencing the electronic nature of the entire molecule to favor interaction with the target. Conversely, electron-donating groups may have the opposite effect. nih.gov
Steric Effects: The size and shape of substituents can have a profound impact on how the molecule fits into the binding pocket of its biological target. The presence of a methyl group at the 2-position of the phenyl ring in the parent compound already introduces a steric constraint that will influence the preferred conformation of the molecule. Further substitutions on this ring or the benzoyl ring must be considered in the context of the available space within the target's active site. In some cases, bulky substituents can lead to a loss of activity due to steric hindrance, while in others, they may form favorable van der Waals interactions and enhance potency.
Identification of Key Pharmacophores for Enhanced Activity
A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. For benzoylcarbamate derivatives, the identification of the pharmacophore is a crucial step in understanding their mechanism of action and in designing new, more active compounds.
Based on the general structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model can be proposed. Key features would likely include:
Hydrogen Bond Donors and Acceptors: The N-H group of the carbamate linkage is a potential hydrogen bond donor, while the carbonyl oxygens of the carbamate and benzoyl groups are potential hydrogen bond acceptors.
Aromatic/Hydrophobic Regions: The two phenyl rings represent significant hydrophobic regions that can engage in π-π stacking or hydrophobic interactions with the target.
A Defined Spatial Arrangement: The relative orientation of these features, dictated by the central benzoylcarbamate core, is critical. The 2-methyl group likely plays a role in defining this spatial arrangement.
Pharmacophore modeling studies on other classes of compounds have successfully guided the design of potent inhibitors. nih.govnih.gov A similar approach could be applied to a series of active this compound analogues to develop a predictive pharmacophore model.
Rational Design Approaches for Structural Optimization
Rational design strategies leverage the understanding of SAR and pharmacophoric requirements to guide the synthesis of improved analogues. These approaches can be broadly classified as ligand-based or structure-based.
Ligand-Based Rational Design: In the absence of a high-resolution structure of the biological target, ligand-based methods are employed. These rely on the information derived from a set of known active and inactive molecules. Techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) can be used to build a statistical model that correlates the chemical structures of the compounds with their biological activities. This model can then be used to predict the activity of virtual compounds and prioritize them for synthesis. youtube.com
Structure-Based Rational Design: If the 3D structure of the biological target is known, structure-based design becomes a powerful tool. This approach involves docking virtual compounds into the active site of the target to predict their binding mode and affinity. This allows for the design of molecules that have a complementary shape and form favorable interactions with key residues in the active site. This method has been successfully used to design highly potent and selective inhibitors for various targets.
The optimization of this compound analogues would likely involve a combination of these approaches. Initial SAR studies would inform the development of a pharmacophore model and a QSAR model. If the biological target is identified and its structure determined, structure-based design could then be employed to further refine the lead compounds into highly potent and selective drug candidates.
Biological and Biochemical Activity Investigations in Preclinical Models
Antifungal Efficacy of 2-Methylphenyl Benzoylcarbamate and its Derivatives
Carbamate (B1207046) derivatives, a class of compounds to which this compound belongs, have been a cornerstone in the development of fungicidal agents. Their potential for creating environmentally friendly pesticides is significant due to their rapid degradation and low residue persistence in the environment. nih.gov
Botrytis cinerea, the fungus responsible for gray mold disease, is a major pathogen affecting a wide array of crops, leading to substantial agricultural losses. nih.govscielo.brnih.gov The tendency of this fungus to develop resistance to existing synthetic fungicides necessitates the search for new active compounds. nih.gov
Research into N-aryl carbamate derivatives has shown promising results against B. cinerea. In a study screening numerous carbamate derivatives, several compounds demonstrated superior antifungal activity compared to the commercial fungicide azoxystrobin. nih.gov Specifically, six of the tested carbamate compounds exhibited inhibition rates exceeding 60%, with three of those surpassing 70% inhibition. nih.gov Similarly, derivatives of 2-allylphenol, when modified to replace the hydroxyl group with methoxy (B1213986) or acetyl groups, showed a dramatic increase in activity against B. cinerea. nih.gov Further studies on alkylphenyl fluorobenzoate derivatives also identified compounds with high antifungal efficacy against this pathogen. researchgate.net
**Table 1: Antifungal Activity of N-Aryl Carbamate Derivatives Against Botrytis cinerea*** *Data sourced from a study on the antifungal activity of various carbamate derivatives at a concentration of 50 μg/mL. nih.gov
| Compound | Fungal Pathogen | Inhibition Rate (%) |
| 1t | Botrytis cinerea | > 70% |
| 1x | Botrytis cinerea | > 70% |
| 1ag | Botrytis cinerea | > 70% |
| Multiple other derivatives | Botrytis cinerea | > 60% |
| Azoxystrobin (Control) | Botrytis cinerea | 54.39% |
The antifungal activity of carbamate derivatives extends to a broader spectrum of phytopathogenic fungi, including Fusarium graminearum and Magnaporthe grisea (also known as Pyricularia oryzae), the causative agent of rice blast. nih.govmdpi.comresearchgate.net F. graminearum is a devastating pathogen that causes Fusarium head blight in wheat and other cereals. frontiersin.org
Screening of N-aryl carbamate derivatives revealed significant efficacy against these fungi. nih.gov One derivative, compound 1af , was particularly potent against F. graminearum, with an EC50 value of 12.50 μg/mL. nih.gov Another compound, 1ag , showed excellent broad-spectrum activity, inhibiting multiple fungi, including M. grisea, at rates near or above 70%. nih.gov In tests against M. grisea, six different N-aryl carbamate compounds displayed inhibitory activity greater than 60%, outperforming the control fungicide azoxystrobin. nih.gov
Table 2: Efficacy of Lead N-Aryl Carbamate Derivatives Against Various Fungi Data represents the half-maximal effective concentration (EC50) or inhibition rate at 50 μg/mL. nih.gov
| Compound | Fungal Pathogen | Efficacy |
| 1af | Fusarium graminearum | EC50 = 12.50 μg/mL |
| 1z | Fusarium oxysporum | EC50 = 16.65 μg/mL |
| 1ag | Magnaporthe grisea | Inhibition > 70% |
| 1t | Magnaporthe grisea | Inhibition > 70% |
| 1x | Magnaporthe grisea | Inhibition > 70% |
| Azoxystrobin (Control) | Magnaporthe grisea | Inhibition = 59.94% |
Exploration of Antimicrobial Potential
The antimicrobial investigations have also included bacteria, with a particular focus on Mycobacterium species. Mycobacterium abscessus is a clinically significant nontuberculous mycobacterium known to cause severe lung infections and form robust biofilms that reduce the efficacy of antibiotics. nih.gov
In the search for new treatments, several compounds have been identified that exhibit activity against replicating mycobacteria in vitro. nih.gov Studies on 2-(phenylthio) benzoylarylhydrazone derivatives revealed two compounds, a 5-Nitro-2-furyl analogue (4f ) and a 5-Nitro-2-thienyl analogue (4g ), with significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov These findings highlight the potential for benzoyl-containing scaffolds in developing new antituberculosis drugs. nih.gov
The antimicrobial exploration has extended beyond specific fungal or bacterial species to assess broader properties. Derivatives such as 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides have demonstrated a wide spectrum of activity. researchgate.net These compounds were effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the fungal strain Candida albicans. researchgate.net Furthermore, they showed potential as antibiofilm agents by inhibiting the ability of these microbes to colonize inert surfaces. researchgate.net
Computational Chemistry and Cheminformatics in 2 Methylphenyl Benzoylcarbamate Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given molecular system, these methods can elucidate electronic structure, predict reaction pathways, and quantify various chemical properties.
Density Functional Theory (DFT) for Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving carbamates. For instance, DFT has been employed to study the reaction between N-benzoyl carbamates and various amines to synthesize N-benzoyl urea (B33335) derivatives. Such studies can determine whether a reaction proceeds through a stepwise or a concerted mechanism by calculating the energy profiles of the potential pathways. The transition states and intermediates can be located and their energies calculated, providing a detailed picture of the reaction landscape. This knowledge is crucial for optimizing reaction conditions to improve yields and selectivity in the synthesis of 2-methylphenyl benzoylcarbamate and its derivatives.
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of this compound dictates its reactivity. DFT calculations are instrumental in analyzing this structure by determining the distribution of electrons within the molecule. Key outputs from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. nih.gov
Another powerful tool derived from electronic structure calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would highlight the electronegative oxygen atoms of the carbonyl and ether groups as likely sites for electrophilic attack, while the regions around the aromatic rings and the amine proton would show different electrostatic characteristics. These insights are invaluable for predicting how the molecule will interact with other reagents or biological targets. researchgate.net
Table 1: Representative Reactivity Descriptors for a Carbamate (B1207046) Compound
| Descriptor | Value (eV) | Significance |
| HOMO Energy | -6.29 | Relates to electron-donating ability |
| LUMO Energy | -1.81 | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.48 | Indicates chemical reactivity and stability |
| Chemical Potential (µ) | -4.05 | Describes the tendency of electrons to escape |
| Chemical Hardness (η) | 2.24 | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.65 | Quantifies the ability to accept electrons |
Note: The data in this table are representative values for a carbamate-containing molecule and are for illustrative purposes. irjweb.com
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are particularly useful for studying its three-dimensional structure and its interactions with biological systems.
Prediction of Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. This method is crucial in drug discovery and design. Carbamate derivatives are known inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of Alzheimer's disease. nih.gov
A docking study of this compound with a target enzyme like BuChE would involve placing the molecule in various positions and orientations within the enzyme's active site. A scoring function is then used to estimate the binding affinity for each pose, identifying the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For example, the carbamate moiety itself can act as both a hydrogen bond donor and acceptor, contributing to its binding affinity. nih.gov
Conformational Analysis of this compound
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
Table 2: Representative Geometric Parameters for a Phenyl Carbamate Moiety
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-N | ~1.34 Å |
| Bond Length | C-O (ether) | ~1.35 Å |
| Bond Angle | O=C-N | ~125° |
| Bond Angle | O=C-O | ~124° |
| Bond Angle | N-C-O | ~111° |
| Dihedral Angle | H-N-C=O | ~0° (anti) or ~180° (syn) |
Note: These values are based on crystallographic data of similar phenyl carbamate compounds and are for illustrative purposes. nih.govplos.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and cheminformatics. The fundamental principle of QSAR is that the biological activity of a series of compounds is related to their physicochemical properties and structural features. By developing a mathematical model that correlates these properties (descriptors) with activity, the activity of new, untested compounds can be predicted.
For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as acetylcholinesterase. nih.govplos.org This process involves several steps:
Data Set Preparation: A set of carbamate molecules with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that relates a subset of the most relevant descriptors to the biological activity. plos.org
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
A successful QSAR model can guide the synthesis of new derivatives of this compound with enhanced biological activity by indicating which structural modifications are likely to be beneficial. nih.gov
Table 3: Illustrative QSAR Model for Carbamate Inhibitors of Acetylcholinesterase
| Descriptor | Coefficient | Description | Contribution to Activity |
| Connolly Accessible Area | +0.25 | A measure of the molecule's surface area accessible to a solvent. | Positive correlation |
| ELUMO | -0.40 | Energy of the Lowest Unoccupied Molecular Orbital. | Negative correlation |
| Hydrogen% | +0.15 | Percentage of hydrogen atoms in the molecule. | Positive correlation |
Note: This table presents a hypothetical QSAR model based on descriptors found to be significant in studies of carbamate inhibitors. The coefficients are for illustrative purposes. nih.gov
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of this compound and its analogs is a key application of computational chemistry. These models, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the chemical structure of a compound and its biological effect.
Machine learning algorithms are increasingly being used to build robust predictive models. nih.gov For a series of carbamate derivatives, including variations of this compound, a typical workflow would involve:
Data Collection: Gathering a dataset of carbamate compounds with their experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity).
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.
Model Training: Using machine learning algorithms such as multiple linear regression, random forest regression, or gradient boosting to train a model on the dataset. nih.gov The model learns the relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
Model Validation: Assessing the predictive power of the model using statistical methods like cross-validation and external validation on a separate test set of compounds. A high coefficient of determination (R²) and cross-validation coefficient (Q²) indicate a robust and predictive model. biolscigroup.us
Once a validated model is established, it can be used to predict the biological activity of novel carbamate structures, including new derivatives of this compound, before they are synthesized. This predictive capability significantly accelerates the drug discovery process by prioritizing compounds with the highest predicted potency and desired properties. nih.gov
Table 1: Illustrative Example of a QSAR Model for Carbamate Derivatives
This table demonstrates a hypothetical QSAR model equation and the statistical parameters used to evaluate its performance.
| Model Parameter | Description | Example Value |
| Equation | pIC₅₀ = 0.85logP - 0.02MW + 1.2*HBD + 0.5 | A hypothetical linear equation where pIC₅₀ is the predicted biological activity, logP is the partition coefficient, MW is the molecular weight, and HBD is the number of hydrogen bond donors. |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | 0.84 |
| Q² (Cross-validation Coefficient) | A measure of the model's predictive ability, calculated using cross-validation. | 0.75 |
| F-statistic | A statistical test to assess the overall significance of the regression model. | 120.5 |
| p-value | The probability of obtaining the observed results, or more extreme, if the null hypothesis is true. | < 0.001 |
Correlation of Molecular Descriptors with Biological Outcomes
The foundation of any predictive model lies in the correlation of molecular descriptors with biological outcomes. Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. For this compound, these descriptors can be calculated using computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF). scirp.orgscirp.org
Key classes of molecular descriptors and their relevance include:
Physicochemical Descriptors: These describe the general physical properties of the molecule.
logP (Partition Coefficient): Represents the lipophilicity of the compound, which influences its ability to cross cell membranes.
Molecular Weight (MW): The mass of the molecule, which can affect its diffusion and transport properties.
Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability, which can be important for binding to a target protein. nih.gov
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties.
Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for understanding its reactivity and interaction with biological targets.
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energies of these frontier orbitals are related to the molecule's ability to donate or accept electrons, which is fundamental to many chemical reactions and binding interactions. biolscigroup.us
Atomic Charges: The distribution of electron density across the molecule can indicate which atoms are likely to participate in electrostatic interactions or hydrogen bonding with a biological target. scirp.org
By analyzing the correlation between these descriptors and the observed biological activity of a series of compounds, researchers can gain insights into the mechanism of action. For instance, a positive correlation between TPSA and activity might suggest that polar interactions are important for the compound's function. Conversely, a negative correlation with molecular weight might indicate that smaller molecules are more active, possibly due to better accessibility to the target site.
Table 2: Selected Molecular Descriptors and Their Potential Relevance for this compound
This table provides examples of molecular descriptors that would be calculated for this compound and their significance in predicting biological outcomes.
| Descriptor Class | Descriptor Name | Description | Potential Biological Relevance |
| Physicochemical | logP | Octanol-water partition coefficient | Membrane permeability, hydrophobic interactions |
| Molecular Weight (MW) | Mass of the molecule | Diffusion, bioavailability | |
| Molar Refractivity (MR) | Molar polarizability scaled by volume | Binding affinity, steric interactions | |
| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Drug transport, bioavailability |
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital | Electron-donating ability, reactivity |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Electron-accepting ability, reactivity | |
| Dipole Moment | Measure of net molecular polarity | Solubility, binding orientation |
Future Directions and Emerging Research Perspectives for 2 Methylphenyl Benzoylcarbamate
Development of Advanced Synthetic Strategies
The efficient and sustainable synthesis of carbamates is a critical area of research that directly impacts the accessibility and development of new therapeutic agents. rsc.org Traditional methods for carbamate (B1207046) synthesis have often relied on hazardous reagents like phosgene (B1210022) and its derivatives. nih.govresearchgate.net However, the field is increasingly moving towards greener and more efficient alternatives.
Future synthetic strategies for 2-methylphenyl benzoylcarbamate could focus on:
Catalytic Carbon Dioxide Utilization: A highly attractive and environmentally benign approach involves the use of carbon dioxide as a C1 source. nih.gov Research into metal-catalyzed and organocatalyzed reactions that can efficiently couple 2-methylaniline, a benzoyl precursor, and carbon dioxide to form the carbamate backbone will be a significant step forward.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could streamline its production and facilitate library synthesis for structure-activity relationship (SAR) studies.
Biocatalysis: The use of enzymes to catalyze the formation of the carbamate linkage presents a highly specific and environmentally friendly synthetic route. Exploring lipases or other engineered enzymes for their ability to synthesize this compound could lead to a more sustainable manufacturing process.
A recent study has demonstrated a novel methodology for the direct transformation of Boc-protected amines into carbamates using lithium tert-butoxide, which circumvents the need for hazardous reagents and metal catalysts and is scalable to the gram level. rsc.org Such advancements could be adapted for the synthesis of this compound.
Identification of Novel Biological Targets and Therapeutic Applications
The carbamate functional group is present in a wide array of approved drugs with diverse therapeutic applications, acting as chemotherapeutic agents, cholinesterase inhibitors, anticonvulsants, and more. nih.govdrugbank.com This established bioactivity of the carbamate scaffold suggests that this compound could have potential in various therapeutic areas.
Future research should focus on screening this compound against a broad range of biological targets. Based on the activities of other carbamate-containing molecules, potential areas of investigation include:
Neurological Disorders: Carbamates like felbamate (B1672329) and retigabine (B32265) are used as anticonvulsants. nih.gov Screening this compound for activity against ion channels and receptors involved in epilepsy and other neurological conditions could uncover new therapeutic potential.
Oncology: Several carbamate derivatives are utilized in cancer chemotherapy. nih.gov Investigating the cytotoxic effects of this compound against various cancer cell lines could identify it as a lead compound for new anticancer drugs.
Infectious Diseases: Carbamates have also found application as anthelmintic and antimicrobial agents. nih.govnih.gov Testing the efficacy of this compound against a panel of pathogens could reveal novel anti-infective properties.
The biological activity of related benzimidazole (B57391) carbamates as potential antifilarial agents has been explored, although the specific compounds in that study did not show significant activity. umich.edu This highlights the importance of empirical screening to determine the unique biological profile of this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. nih.govaccscience.com These computational tools can significantly accelerate the development of new drugs by analyzing vast datasets and predicting molecular properties. nih.gov
For this compound, AI and ML can be applied in several ways:
Generative Models for Novel Analogs: Generative AI algorithms, such as REINVENT, can be used to design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net These models can explore a vast chemical space to propose new molecules for synthesis and testing. researchgate.net
Predictive Modeling for ADMET Properties: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Applying these models to this compound and its derivatives can help prioritize compounds with favorable drug-like characteristics, reducing the time and cost of preclinical development.
Structure-Based Drug Design: When a biological target for this compound is identified, AI-powered tools can be used in conjunction with structure-based design to optimize its interaction with the target's binding site. nih.gov This can lead to the rapid discovery of more potent and selective inhibitors. nih.gov
The Design-Make-Test-Analyze (DMTA) cycle in drug discovery can be significantly shortened through the use of AI. oxfordglobal.com By predicting which molecules are most likely to be successful, researchers can focus their synthetic efforts on the most promising candidates. oxfordglobal.com
Interdisciplinary Research Collaborations in Carbamate Science
The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. nih.gov The future development of this compound will greatly benefit from such interdisciplinary collaborations.
Key collaborations would include:
Medicinal and Synthetic Chemists: To devise and execute efficient synthetic routes for this compound and its analogs.
Computational Chemists and Data Scientists: To apply AI and ML tools for compound design, optimization, and prediction of biological activity and ADMET properties. nih.gov
Biologists and Pharmacologists: To conduct in vitro and in vivo studies to identify biological targets, elucidate mechanisms of action, and evaluate therapeutic efficacy.
Material Scientists: To explore the formulation of this compound into novel drug delivery systems to enhance its bioavailability and therapeutic effect.
By fostering a collaborative environment, researchers can leverage their collective expertise to accelerate the translation of a promising molecule like this compound from a laboratory curiosity to a potential therapeutic agent.
Q & A
Q. What synthetic routes are recommended for 2-methylphenyl benzoylcarbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound derivatives typically involves coupling reactions between benzoyl chloride and substituted phenyl carbamates. Key steps include:
- Temperature Control : Maintaining 0–5°C during carbamate formation to minimize side reactions (e.g., hydrolysis) .
- Solvent Selection : Using anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction efficiency .
- Catalytic Systems : Zinc-promoted carbamate synthesis (as demonstrated in analogous compounds) can improve yields by facilitating nucleophilic substitution .
Optimization should involve iterative testing of molar ratios, solvent polarity, and reaction duration.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Structural elucidation requires a combination of:
- NMR Spectroscopy : H and C NMR to confirm the benzoyl and 2-methylphenyl substituents (e.g., aromatic proton signals at δ 7.2–8.1 ppm and methyl group at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Detection of carbamate C=O stretching (~1700 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated [M+H] for CHNO: 256.0974) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Hygroscopicity Testing : Store samples in controlled humidity chambers (e.g., 40–60% RH) and monitor mass changes .
- Long-Term Storage : Seal compounds under inert gas (N) in amber vials at –20°C to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How can contradictory results in the biological activity of this compound derivatives be resolved?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:
- Purity Verification : Use HPLC (>95% purity thresholds) to rule out impurities affecting assays .
- Assay Reproducibility : Standardize protocols (e.g., broth microdilution for MIC testing) across labs .
- Structural Analog Testing : Compare activity across analogs (e.g., tert-butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate) to identify critical pharmacophores .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Yield improvements require:
- Stepwise Monitoring : Use TLC or inline IR to track intermediate formation (e.g., carbamate intermediates) .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity in coupling steps (e.g., from 12 hrs to 2 hrs) .
Q. How do computational models contribute to understanding the structure-activity relationships (SAR) of this compound?
- Methodological Answer : Computational approaches include:
- Docking Simulations : Predict binding affinities with enzyme targets (e.g., acetylcholinesterase) using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
- DFT Calculations : Analyze charge distribution on the carbamate group to explain reactivity trends .
Q. What experimental designs are recommended for analyzing the metabolic pathways of this compound in vitro?
- Methodological Answer : Key steps involve:
- Hepatic Microsome Assays : Incubate compounds with liver microsomes (human or rodent) and identify metabolites via LC-MS/MS .
- Enzyme Inhibition Studies : Test cytochrome P450 (CYP) isoform selectivity using fluorogenic substrates .
- Reactive Intermediate Trapping : Use glutathione (GSH) to detect electrophilic metabolites indicative of bioactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
